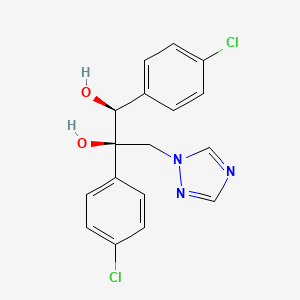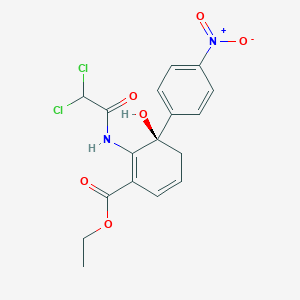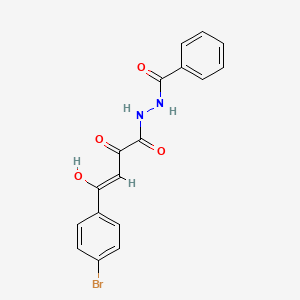
cis-2-(Chloromethyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(Chloromethyl)-3-methyloxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its stereochemistry, where the chloromethyl and methyl groups are on the same side of the oxirane ring, giving it the “cis” configuration. This stereochemistry can significantly influence the compound’s reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Chloromethyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cis-2-(Chloromethyl)-3-methyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-(Chloromethyl)-3-methyloxirane can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include diols or carboxylic acids.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used, such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-2-(Chloromethyl)-3-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-2-(Chloromethyl)-3-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
trans-2-(Chloromethyl)-3-methyloxirane: The trans isomer has the chloromethyl and methyl groups on opposite sides of the oxirane ring, leading to different reactivity and applications.
cis-2-(Chloromethyl)-3-methyl-2-butene: This compound is a precursor in the synthesis of cis-2-(Chloromethyl)-3-methyloxirane.
Uniqueness: The cis configuration of this compound imparts unique reactivity and selectivity in chemical reactions, making it valuable for specific applications where stereochemistry is crucial.
Eigenschaften
CAS-Nummer |
52066-39-4 |
|---|---|
Molekularformel |
C4H7ClO |
Molekulargewicht |
106.55 g/mol |
IUPAC-Name |
(2S,3S)-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
MMTOSBCMFDNOIY-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@H]1[C@H](O1)CCl |
Kanonische SMILES |
CC1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















